molecular formula C12H18ClN5O2 B2615899 Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)amino]pyrrolidine-1-carboxylate CAS No. 2377031-14-4

Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)amino]pyrrolidine-1-carboxylate

Cat. No.: B2615899
CAS No.: 2377031-14-4
M. Wt: 299.76
InChI Key: RBJCJKPYYUQIQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)amino]pyrrolidine-1-carboxylate is a chemical compound that features a pyrrolidine ring substituted with a tert-butyl ester and an amino group linked to a chlorinated triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)amino]pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with 4-chloro-1,3,5-triazine-2-amine. The reaction is carried out under controlled conditions, often using a base such as sodium carbonate in a solvent mixture like dioxane and water . The reaction temperature is maintained between 70-80°C to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave irradiation can enhance the efficiency and yield of the reaction . These methods allow for better control over reaction parameters and can lead to more consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)amino]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of substitution reactions involving this compound are typically derivatives where the chlorine atom is replaced by another functional group, such as an amine or thiol .

Mechanism of Action

The mechanism of action of tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)amino]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function . The exact pathways and targets would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)amino]pyrrolidine-1-carboxylate is unique due to its specific combination of a pyrrolidine ring, a tert-butyl ester, and a chlorinated triazine ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)amino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN5O2/c1-12(2,3)20-11(19)18-5-4-8(6-18)16-10-15-7-14-9(13)17-10/h7-8H,4-6H2,1-3H3,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJCJKPYYUQIQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC2=NC(=NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.